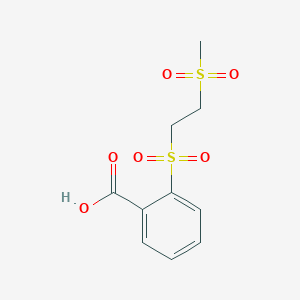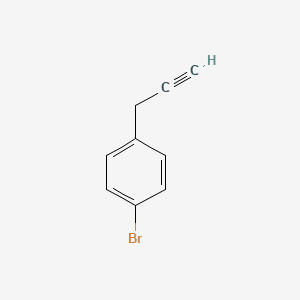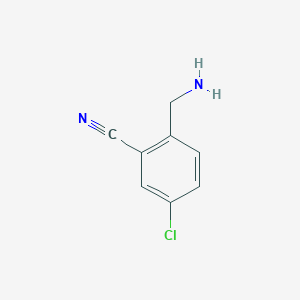
5-ブロモ-2-メチル-7-ニトロ-1,3-ベンゾキサゾール
概要
説明
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is a chemical compound with the CAS Number: 1226072-60-1 . It has a molecular weight of 257.04 and its IUPAC name is 5-bromo-2-methyl-7-nitro-1,3-benzoxazole .
Synthesis Analysis
The synthesis of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole involves a reaction with acetylhydroxamic acid and sulfuric acid in acetonitrile at 80℃ under 1292.9 Torr for 8 minutes . The reaction mixture is then diluted with ethyl acetate and saturated sodium bicarbonate solution is added drop-wise .Molecular Structure Analysis
The InChI code for 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is 1S/C8H5BrN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole are not mentioned in the search results, benzoxazole derivatives in general have been used as starting materials for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is a powder at room temperature .科学的研究の応用
抗菌作用
5-ブロモ-2-メチル-7-ニトロ-1,3-ベンゾキサゾールのようなベンゾキサゾール誘導体は、抗菌作用を持つことが示されています。 電子求引基の存在は、緑膿菌、肺炎桿菌、チフス菌、アスペルギルス・ニガーなどの様々な病原体に対する活性を向上させる可能性があります 。これは、新規抗菌剤の開発における可能性を示唆しています。
抗真菌作用
これらの化合物は、アスペルギルス・ニガーに対して、ボリコナゾールなどの標準的な薬剤と同等の抗真菌作用を示しています 。これは、抗真菌薬開発における可能性を示しています。
保存剤としての用途
関連する化合物である5-ブロモ-5-ニトロ-1,3-ジオキサンは、細菌や真菌に対する有効性から、生物学的分子や溶液の保存剤として使用されてきました 。これは、5-ブロモ-2-メチル-7-ニトロ-1,3-ベンゾキサゾールが同様の機能を果たす可能性を示唆しています。
分析化学への応用
ベンゾキサゾールの構造的特徴は、分析化学への応用にも適しています。 NMR、HPLC、LC-MS、UPLCなどの様々な分析目的で使用できます .
研究用化学物質としての用途
研究用化学物質として、5-ブロモ-2-メチル-7-ニトロ-1,3-ベンゾキサゾールは、創薬・開発プロセスにおける化学ライブラリで使用できます .
Safety and Hazards
作用機序
Target of Action
The primary targets of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole are various types of bacteria and fungi . This compound has been found to be particularly effective against Gram-negative bacteria .
Mode of Action
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole interacts with its targets by inhibiting the activity of essential enzymes within the bacterial cell . This interaction results in the inhibition of microbial growth .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of essential enzymes, disrupting the metabolic processes of the microorganisms and leading to their growth inhibition .
Pharmacokinetics
The compound’s effectiveness against various microorganisms suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole’s action result in the inhibition of microbial growth . This is achieved through the disruption of essential enzymatic activities within the bacterial cell .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole can be influenced by various environmental factors. For instance, the compound is less stable under high temperature and alkaline conditions, and can decompose to release formaldehyde . The compound’s antimicrobial action is particularly effective against Gram-negative bacteria .
生化学分析
Biochemical Properties
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or modulation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been shown to induce apoptosis (programmed cell death) by modulating signaling pathways that control cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole exerts its effects through various mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing essential biochemical reactions . This inhibition can result in the death of bacterial cells, highlighting the compound’s potential as an antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold doses beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs.
Metabolic Pathways
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can lead to the formation of metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
5-bromo-2-methyl-7-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUGSDRNCGHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


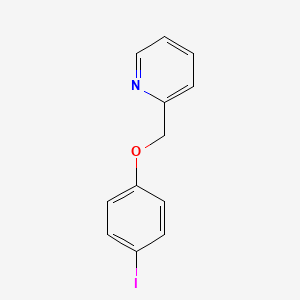
![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)
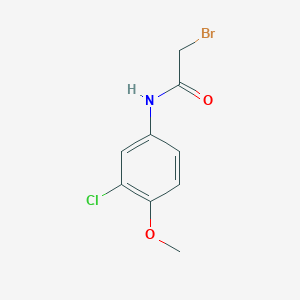
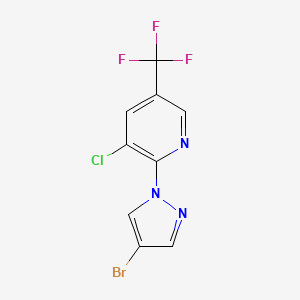
![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)
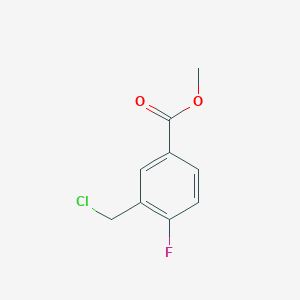


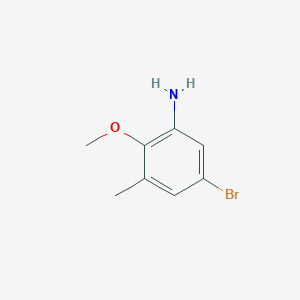
![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)
